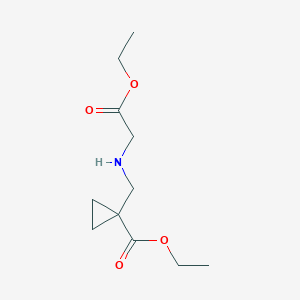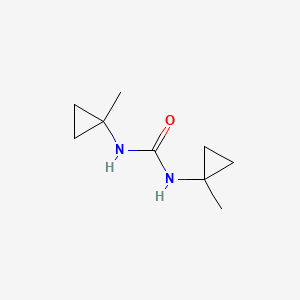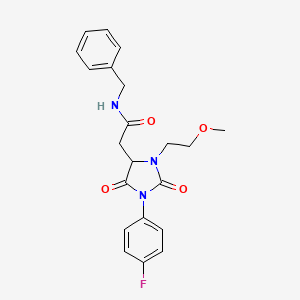![molecular formula C13H24N2O2 B2526652 Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane CAS No. 1887167-87-4](/img/structure/B2526652.png)
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol. This compound serves as a key intermediate in the synthesis of various drugs, particularly those targeting central nervous system diseases such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
Target of Action
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a key intermediate in the development of a variety of drugs for central nervous system diseases . .
Mode of Action
The exact mode of action of Exo-3-amino-9-boc-9-azabicyclo[33As a precursor in drug synthesis, it likely undergoes further chemical reactions to form the active compound that interacts with its targets .
Biochemical Pathways
The specific biochemical pathways affected by Exo-3-amino-9-boc-9-azabicyclo[33Given its role in the synthesis of drugs for central nervous system diseases, it may be involved in pathways related to neurotransmission or neuroprotection .
Result of Action
The molecular and cellular effects of Exo-3-amino-9-boc-9-azabicyclo[33As a precursor in drug synthesis, its effects would likely depend on the final active compound and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in drug synthesis and other chemical applications.
Scientific Research Applications
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs for central nervous system diseases, such as Alzheimer’s and Parkinson’s diseases.
Industry: The compound is used in the production of various pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the substitution pattern.
Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane: This isomer has a different spatial arrangement of atoms, leading to distinct chemical properties.
Uniqueness
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in drug synthesis makes it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPNZWEHKIHOM-FGWVZKOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2526573.png)

![1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine](/img/structure/B2526576.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2526577.png)
![5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B2526578.png)
![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)
![4-phenyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2526580.png)
![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)
![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)
![3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)


![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2526592.png)
